H-Asp(OtBu)-OMe.HCl
Overview
Description
H-Asp(OtBu)-OMe.HCl is a derivative of aspartic acid12. It is used in the synthesis of peptides containing C-terminal aspartic acid aldehyde1.
Synthesis Analysis
The synthesis of H-Asp(OtBu)-OMe.HCl involves the use of pre-loaded resin1. This resin is suitable for the synthesis of peptides containing C-terminal aspartic acid aldehyde1.
Molecular Structure Analysis
The molecular formula of H-Asp(OtBu)-OMe.HCl is C8H15NO423. Its molecular weight is 189.21 g/mol3.
Chemical Reactions Analysis
H-Asp(OtBu)-OMe.HCl is used in the synthesis of peptides4. The specific chemical reactions it undergoes during this process are not detailed in the available resources.
Physical And Chemical Properties Analysis
H-Asp(OtBu)-OMe.HCl has a molecular weight of 189.21 g/mol78. It is a solid substance19. Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Peptide Synthesis and Modification
Prevention of Aspartimide Formation : A study by Mergler, Dick, and colleagues (2005) explored using Fmoc-Asp derivatives in peptide synthesis to prevent aspartimide formation, a common problem in Fmoc-based SPPS (Solid Phase Peptide Synthesis). They found that the introduction of a new Asp derivative was more effective than standard Asp(OtBu) in minimizing by-product formation, especially in syntheses of long peptides or difficult sequences (Mergler & Dick, 2005).
Synthesis of Peptide Hormone Analogs : Hlaváček et al. (2009) synthesized a series of Pro peptides containing the oostatic hormone sequence and its analogs, using Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH for studying its effects on oogenesis in certain insects. This highlights the use of Asp(OtBu) in constructing biologically significant peptides (Hlaváček et al., 2009).
Antioxidant Potential : Manikandan et al. (2002) tested a novel tetrapeptide derivative, which included Asp(OtBu), for its cardioprotective and antioxidant properties in rat models. This illustrates the therapeutic potential of peptides incorporating Asp(OtBu) (Manikandan et al., 2002).
Biological and Chemical Research
Coordination Studies in Chemistry : Monger, Runarsdottir, and Suman (2020) conducted a study on the coordination properties of alkylated tripeptide ligands, including Asp(OtBu)AlaGly(OMe), with [Pd(en)(H2O)2]2+. This kind of research is essential in understanding the complex interactions in bioinorganic chemistry (Monger et al., 2020).
Investigation of Enantioseparation : Wu Hong-li (2005) studied the enantioseparation of N-Fmoc amino acids, including Fmoc-Asp(otBu)-OH, using capillary zone electrophoresis. This research is critical for understanding the properties of amino acid derivatives in analytical chemistry (Wu Hong-li, 2005).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling H-Asp(OtBu)-OMe.HCl1011. It is also recommended to use personal protective equipment and ensure adequate ventilation1011.
Future Directions
H-Asp(OtBu)-OMe.HCl is used for research and development purposes1213. It is not intended for medicinal, household or other uses1213. Future directions for this compound will likely continue to be in the realm of research and development1213.
properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553478 | |
Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp(OtBu)-OMe.HCl | |
CAS RN |
2673-19-0 | |
Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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